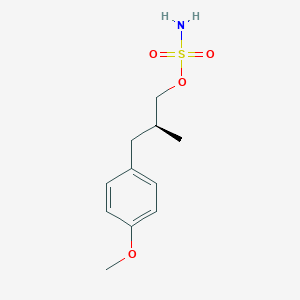![molecular formula C17H18N4O3 B12599883 3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal CAS No. 628332-98-9](/img/structure/B12599883.png)
3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethyl{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}amino)propanal ist eine organische Verbindung mit einer komplexen Struktur, die eine Ethylgruppe, eine Nitrophenylgruppe und eine Diazenylgruppe umfasst. Diese Verbindung ist bekannt für ihre leuchtenden Farbeigenschaften und wird häufig in der Farbstoff- und Pigmentindustrie eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Ethyl{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}amino)propanal erfolgt typischerweise in einem mehrstufigen Verfahren. Eine gängige Methode beinhaltet die Diazotierung von 4-Nitroanilin, gefolgt von der Kupplung mit N-Ethyl-4-Aminobenzaldehyd. Die Reaktionsbedingungen erfordern häufig saure Umgebungen und kontrollierte Temperaturen, um die Stabilität des Diazoniumsalzes und die erfolgreiche Kupplungsreaktion zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird die Produktion dieser Verbindung mit Hilfe von kontinuierlichen Durchflussreaktoren hochskaliert, um konstante Reaktionsbedingungen zu gewährleisten und die Ausbeute zu verbessern. Der Einsatz von automatisierten Systemen ermöglicht eine präzise Steuerung von Temperatur, pH-Wert und Reaktantenkonzentrationen, was die hohe Reinheit und Qualität des Endprodukts sicherstellt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(Ethyl{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}amino)propanal durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Nitrosoderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Die Diazenylgruppe kann an elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern typischerweise saure Katalysatoren wie Schwefelsäure.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitrosoderivaten.
Reduktion: Bildung von Aminoderivaten.
Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
3-(Ethyl{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}amino)propanal hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle und Farbstoffe verwendet.
Biologie: Wird aufgrund seiner leuchtenden Farbeigenschaften in Färbetechniken für die Mikroskopie eingesetzt.
Medizin: Wird auf ein mögliches Einsatzgebiet in Medikamententrägersystemen und als diagnostisches Werkzeug untersucht.
Industrie: Wird in der Textilindustrie zum Färben von Stoffen und bei der Herstellung von gefärbten Kunststoffen verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine Diazenyl- und Nitrophenylgruppen. Diese Wechselwirkungen können zur Bildung stabiler Komplexe mit Proteinen und Nukleinsäuren führen, die deren Funktion und Struktur beeinflussen. Die Fähigkeit der Verbindung, Redoxreaktionen zu durchlaufen, spielt ebenfalls eine Rolle bei ihrer biologischen Aktivität.
Wirkmechanismus
The mechanism of action of 3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. These interactions can lead to the formation of stable complexes with proteins and nucleic acids, affecting their function and structure. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(Ethyl{4-[(4-Nitrophenyl)diazenyl]phenyl}amino)propanenitril
- 3-(Ethyl{4-[(4-Nitrophenyl)diazenyl]phenyl}amino)propansäure
Einzigartigkeit
3-(Ethyl{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}amino)propanal ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Seine Fähigkeit, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und seine Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie.
Eigenschaften
CAS-Nummer |
628332-98-9 |
|---|---|
Molekularformel |
C17H18N4O3 |
Molekulargewicht |
326.35 g/mol |
IUPAC-Name |
3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanal |
InChI |
InChI=1S/C17H18N4O3/c1-2-20(12-3-13-22)16-8-4-14(5-9-16)18-19-15-6-10-17(11-7-15)21(23)24/h4-11,13H,2-3,12H2,1H3 |
InChI-Schlüssel |
TWJPLWIVPZPBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


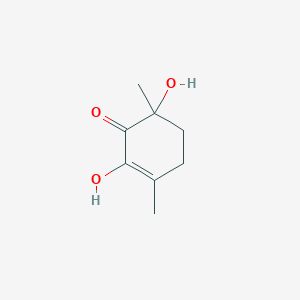
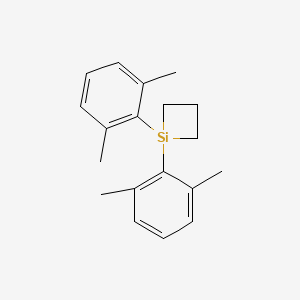
![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
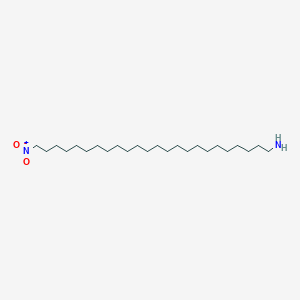
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
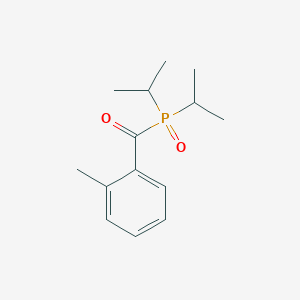
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
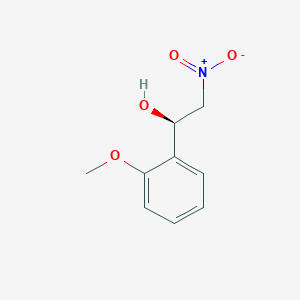
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
